InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2
. The canonical SMILES representation is C1CCN(C1)C2=CC=C(C=C2)Br
.
Pharmaceuticals: Pyrrolidine is a prevalent scaffold in numerous drugs and bioactive molecules. [] The 4-bromophenyl substituent can potentially contribute to binding affinity and other pharmacological properties. []
Materials Science: The 4-bromophenyl group can act as a precursor for further functionalization, potentially leading to materials with desirable properties like liquid crystallinity. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4